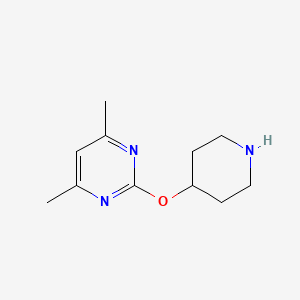

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

Descripción

Propiedades

IUPAC Name |

4,6-dimethyl-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONCYNMBBPQIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-4-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the piperidin-4-yloxy group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its pyrimidine structure allows for diverse chemical modifications, facilitating the development of novel compounds with specific functionalities.

Reactivity and Derivatives

The compound can undergo various reactions, including nucleophilic substitutions and cyclization processes. For instance, it can be reacted with different amines to yield derivatives that exhibit enhanced biological activities .

Biological Activities

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.25 to 1 μg/mL .

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. It has shown potential in inhibiting viral replication pathways, making it a candidate for further exploration in antiviral drug development .

Medicinal Applications

Drug Development

The compound is being studied for its potential role in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Its mechanism of action often involves binding to target proteins, thereby modulating their activity and influencing cellular responses such as apoptosis in cancer cells .

Case Study: Anticancer Research

In one notable study, derivatives of this compound were tested for anticancer activity. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation and induced apoptosis through specific signaling pathways .

Industrial Applications

Material Science

Beyond biological applications, this compound is also explored in material science for developing new materials with tailored properties. Its ability to form stable complexes with metals enhances its utility in creating advanced materials for various industrial applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Stability and Reactivity

- Piperazine vs. Piperidine Substituents :

- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (a piperazine analog) is synthesized efficiently (96% yield) via reactions with 2-chloro-4,6-dimethylpyrimidine and excess piperazine in THF/water . In contrast, piperidine-containing analogs (e.g., 4,6-dimethyl-2-(piperidin-4-yloxy)pyrimidine) may require different reaction conditions due to the reduced nucleophilicity of piperidine compared to piperazine.

- Tetrazolyl Derivatives : Attempts to synthesize 4,6-dimethyl-2-(5-phenyl-2H-tetrazol-2-yl)pyrimidine resulted in thermolytic recyclization, forming annulated triazolylpyrimidines instead. This highlights the instability of tetrazolyl substituents compared to the more stable piperidinyloxy group .

Antiviral Activity:

- Triazolo[4,5-d]pyrimidines : Analogs like 4,6-dimethyl-2-(4-methyl-2-nitrophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione exhibit antiviral activity against herpes viruses (IC₅₀ >4 µg/mL) .

- Sulfanylpyrimidines: Derivatives such as 4,6-dimethyl-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanylnicotinonitrile show activity against tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1) .

Antiproliferative Activity:

Physicochemical Properties

- 4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine: Molecular weight 245.238 g/mol, ChemSpider ID 670901 .

- 4,6-Dimethyl-2-(methylthio)pyrimidine : Molecular weight 168.26 g/mol, GHS-classified as hazardous due to sulfanyl group reactivity .

- 4,6-Dimethyl-2-(5-tetrazolyl)pyrimidine : Melting point 209–210°C (decomposes), characterized by ¹H NMR and mass spectrometry .

Key Research Findings

Stability and Reactivity : Piperidine/piperazine substituents enhance stability compared to tetrazolyl or sulfanyl groups, which undergo side reactions or recyclization .

Biological Applications : Antiviral and antiproliferative activities are highly substituent-dependent. Piperidinyloxy derivatives may lack direct antiviral data but could be explored for synergistic effects based on structural analogs .

Synthetic Optimization : High-yield synthesis of piperazine analogs suggests that piperidine derivatives could be similarly optimized for scale-up, though steric hindrance may require tailored conditions .

Actividad Biológica

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups and attached to a piperidin-4-yloxy group. This unique structure contributes to its biological activity and interaction with various molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand. It interacts with specific enzymes, potentially inhibiting their activity, or modulating receptor signaling pathways. These interactions can lead to various pharmacological effects, including:

- Anti-inflammatory activity : The compound has been shown to inhibit pro-inflammatory cytokines.

- Antimicrobial properties : It exhibits activity against various bacterial strains.

Research indicates that the compound's mechanism may involve the inhibition of specific pathways related to inflammation and microbial resistance .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and microbial resistance .

- Receptor Interaction : Explored for its ability to modulate receptor activity, which may affect various signaling pathways in cells .

- Antimicrobial Activity : Preliminary bioassays indicate significant antimicrobial effects against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes . This inhibition was associated with a reduction in prostaglandin synthesis.

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . These results suggest a strong potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Piperidin-4-yloxy)pyrimidine | Lacks methyl groups at positions 4 and 6 | Limited antimicrobial activity |

| This compound | Contains methyl groups at positions 4 and 6 | Strong anti-inflammatory and antimicrobial effects |

| 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one | Different ring structure | Varies significantly in biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, and what factors influence reaction yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine-piperidine derivatives are synthesized by reacting halogenated pyrimidines (e.g., 4,6-dichloro-2-methylpyrimidine) with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization requires control of reaction time (12-24 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for pyrimidine:piperidine). Catalysts like DMAP or phase-transfer agents may enhance efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in airtight containers at ambient temperatures, protected from light and moisture. Incompatible with oxidizing agents; use inert gas (N₂/Ar) purging for long-term storage. Safety protocols include wearing nitrile gloves, lab coats, and eye protection (ANSI Z87.1 goggles). Handle in a fume hood to avoid inhalation of dust or vapors. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste channels .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., piperidine O-linkage at C2, methyl groups at C4/C6). Key peaks: δ 1.5–2.0 ppm (piperidine CH₂), δ 2.3–2.5 ppm (pyrimidine-CH₃) .

- IR : Stretching frequencies for C-O (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 237.15 for C₁₁H₁₇N₃O) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies. For example, ICReDD’s reaction path search algorithms optimize conditions by simulating solvent effects (e.g., DMF vs. THF) and substituent electronic profiles. Machine learning models trained on pyrimidine reaction datasets predict regioselectivity (e.g., preferential substitution at C2 vs. C4) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in kinase inhibition studies). Account for variables like cell lines (HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%).

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., piperidine vs. morpholine) with activity trends. X-ray crystallography (e.g., Protein Data Bank structures) identifies binding interactions .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in pyrimidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) unambiguously assigns molecular geometry. For this compound, SC-XRD reveals dihedral angles between pyrimidine and piperidine rings (e.g., ~85°), impacting π-π stacking in supramolecular assemblies. Dynamic NMR (VT-NMR) detects conformational flexibility in solution (e.g., piperidine ring puckering) .

Notes

- Cite methodologies from peer-reviewed patents (e.g., EP 4374877 A2) and crystallographic data (e.g., Acta Cryst. E64) .

- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, SAR) to align with ICReDD’s reaction design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.